Bis(trimethylsilylmethyl) sulfide
Overview
Description
Bis(trimethylsilylmethyl) sulfide, also known as Thiobis(methylene)bis(trimethylsilane), is a chemical compound with the empirical formula C8H22SSi2 . It is a colorless liquid with a foul odor .
Synthesis Analysis
The reagent is prepared by treating trimethylsilyl chloride with anhydrous sodium sulfide . The reaction is as follows:It must be protected from air because it hydrolyzes readily .
Molecular Structure Analysis
The molecular weight of Bis(trimethylsilylmethyl) sulfide is 206.50 g/mol . The SMILES string representation isCSi(C)CSCSi(C)C
. Chemical Reactions Analysis
Bis(trimethylsilylmethyl) sulfide is used as a reagent for the conversion of metal oxides and chlorides into the corresponding sulfides . This transformation exploits the affinity of silicon(IV) for oxygen and halides .Physical And Chemical Properties Analysis
The physical and chemical properties of Bis(trimethylsilylmethyl) sulfide are as follows :Scientific Research Applications
Photoelectron Spectra and Molecular Properties
Bis(trimethylsilylmethyl)sulfide has been examined for its photoelectron spectra and molecular properties. It demonstrates low first vertical ionization energies, which are significant in the study of electron distribution in the ground state of neutral molecules. This property is useful in the rationalization of molecular interactions and energy states in organometallic chemistry (Bock, Meuret, & Stein, 1990).
Application in Organic Synthesis
This compound has shown efficacy as a reagent in delivering sulfur functionalities. It enables the synthesis of a wide range of thiocarbonyl compounds, facilitating the production of various heterocyclic molecules and reactive thiooxocompounds like thioformylsilanes and thioketones. This highlights its versatility in organic synthesis (Capperucci et al., 2005).
Novel Access to Heterocyclic Molecules
The reaction of bis(trimethylsilyl) sulfide with substituted thiiranes leads to the synthesis of 1,2,5-trithiepanes and 1,2,5-dithiaselenepanes. This is significant for creating novel classes of heterocyclic molecules, offering new pathways in the field of heterocyclic chemistry (Capperucci, Tanini, Borgogni, & DegľInnocenti, 2014).
Synthesis of Monocyclopentadienyl Complexes
In metallorganic chemistry, bis(trimethylsilyl) sulfide has been utilized to produce monocycyclopentadienyl complexes of hafnium and zirconium. This application is crucial for the development of complex organometallic structures, potentially useful in catalysis and material science (Lund & Livinghouse, 1990).
Odorless Diselenide and Disulfide Syntheses
It serves as an odorless equivalent for commonly used diphenyl diselenide and diphenyl disulfide, proving useful in the preparation of odorless selenium(II) chloride and selenium(IV) trichloride. This property is particularly important in laboratory environments where odor management is crucial (Patra et al., 2005).
Ionic Liquid Medium for Synthesis
The reaction of bis(trimethylsilyl)sulfide with aldehydes in ionic liquids results in the formation of thioaldehydes. This showcases the compound's role in promoting efficient and environmentally friendly synthesis methods [(Tanini, Angeli, & Capperucci, 2016)](https://consensus.app/papers/liquids-reaction-medium-hmdst-based-synthesis-tanini/56aebecab0535ad595407344bca76691/?utm_source=chatgpt).
Synthesis of Technetium Oxosulfide Complexes
In the field of radiochemistry, the reaction of bis(trimethylsilyl) sulfide with tetrabutylammonium pertechnetate has been studied, providing evidence for the formation of technetium oxosulfide complexes. This research is pivotal for understanding the chemical behavior of technetium in various states (Ferrier et al., 2012).
Reactivity with Silica Surfaces
The reactivity of bis(trimethylsilyl) sulfate, a related compound, with silica surfaces has been established, highlighting its chemical interactions with isolated silanol groups. This is relevant in materials science, particularly in surface chemistry and coatings (Varvarin et al., 1989).
Synthesis of SnS Nanoparticles for Solar Cells
Bis(trimethylsilyl)sulfide has been used in the synthesis of tin sulfide (SnS) nanoparticles, which are potential materials for solar cell energy conversion. This application is significant for renewable energy technologies (Liu, Liu, Wang, & He, 2010).
Stereoselective Synthesis of Divinyl Sulfides
The compound's reaction with sulfur dichloride has led to the stereoselective synthesis of divinyl sulfides, which are important in the development of new organic compounds with specific stereochemical configurations (Musalov et al., 2021).
Novel Synthesis of Fused Isothiazole Ring Systems
Bis(trimethylsilyl)sulfide is instrumental in synthesizing fused isothiazole ring systems, demonstrating its utility in creating complex heterocyclic structures (Capperucci, Degl'innocenti, Funicello, Scafato, & Spagnolo, 1994).
Fluoride Ion Mediated Intramolecular Sulfenylation
The compound is involved in intramolecular sulfenylation reactions, leading to the formation of cyclic sulfides. This reaction is a part of the Ramberg-Backlund annulation, significant in organic synthesis (Scarpetti & Fuchs, 1990).
Safety And Hazards
Bis(trimethylsilylmethyl) sulfide is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It reacts exothermically with water, releasing toxic H2S . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .
properties
IUPAC Name |
trimethyl(trimethylsilylmethylsulfanylmethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22SSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISUCMFTNKRCPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CSC[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22SSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197046 | |
Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilylmethyl) sulfide | |
CAS RN |
4712-51-0 | |
Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trimethylsilylmethyl) Sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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